4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile
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Overview
Description
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile is an aromatic ether compound with a complex structure
Preparation Methods
The synthesis of 4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile typically involves a series of organic reactions. One common method starts with the preparation of 4,5-diiodobenzene-1,2-dicarbonitrile, which can be synthesized from commercially available phthalimide . This intermediate is then subjected to further reactions to introduce the diphenylphenoxy group, resulting in the final compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents for these reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: The compound is studied for its potential use in creating advanced materials with specific optical and electronic characteristics.
Biological Research: It may have applications in biological research, particularly in the study of molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of 4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to participate in charge-transfer processes, which are crucial for its function in electronic devices. The pathways involved include intramolecular charge transfer (ICT) from donor to acceptor groups, leading to polarization and dipolar character .
Comparison with Similar Compounds
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
Dicyanobenzene derivatives: These compounds share similar structural features and electronic properties.
Dicyanopyrazine derivatives: These compounds also exhibit charge-transfer characteristics and are used in similar applications.
The uniqueness of this compound lies in its specific structural arrangement, which enhances its electronic properties and makes it suitable for advanced applications in organic electronics and materials science.
Properties
Molecular Formula |
C26H16N2O |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(2,6-diphenylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H16N2O/c27-17-21-14-15-23(16-22(21)18-28)29-26-24(19-8-3-1-4-9-19)12-7-13-25(26)20-10-5-2-6-11-20/h1-16H |
InChI Key |
PNGZIPYXTUHXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)OC4=CC(=C(C=C4)C#N)C#N |
Origin of Product |
United States |
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